4-(N-Boc-aminomethyl)-2-bromopyridine
CAS No.: 1049025-21-9
Cat. No.: VC2916487
Molecular Formula: C11H15BrN2O2
Molecular Weight: 287.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1049025-21-9 |
---|---|
Molecular Formula | C11H15BrN2O2 |
Molecular Weight | 287.15 g/mol |
IUPAC Name | tert-butyl N-[(2-bromopyridin-4-yl)methyl]carbamate |
Standard InChI | InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-7-8-4-5-13-9(12)6-8/h4-6H,7H2,1-3H3,(H,14,15) |
Standard InChI Key | RCAILCHNJCUBJA-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCC1=CC(=NC=C1)Br |
Canonical SMILES | CC(C)(C)OC(=O)NCC1=CC(=NC=C1)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
4-(N-Boc-aminomethyl)-2-bromopyridine belongs to the pyridine family of heterocyclic compounds. It features a pyridine ring with a bromine atom at the second position and a tert-butoxycarbonyl (Boc) protected aminomethyl group at the fourth position. The systematic IUPAC name for this compound is tert-butyl N-[(2-bromopyridin-4-yl)methyl]carbamate . This particular arrangement of functional groups contributes to its chemical versatility and synthetic utility.
Physical and Chemical Properties
The compound exhibits specific physical and chemical properties that are summarized in the following table:
The structure contains several functional groups that contribute to its chemical behavior: a bromine substituent that enables various cross-coupling reactions, a protected amine group that can be selectively deprotected, and a pyridine ring that serves as a valuable scaffold in medicinal chemistry.
Synthetic Methodologies
General Synthetic Routes
The synthesis of 4-(N-Boc-aminomethyl)-2-bromopyridine typically involves several key steps, carefully designed to introduce the specific substitution pattern on the pyridine ring. While the complete synthetic pathway may vary depending on starting materials and specific requirements, a general approach involves the following stages:
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Bromination of pyridine to introduce the bromine atom at the 2-position
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Introduction of the aminomethyl group at the 4-position
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Protection of the amino group using tert-butoxycarbonyl anhydride
Reaction Conditions
The synthesis requires carefully controlled conditions to ensure selectivity and high yields. The bromination step must be conducted under specific temperature conditions to prevent multiple bromination or side reactions. The protection step using tert-butoxycarbonyl anhydride is generally performed under basic conditions, often utilizing triethylamine as a base to facilitate the reaction.
The specific reaction parameters typically include:
Reaction Step | Conditions | Considerations |
---|---|---|
Bromination | Controlled temperature, selective brominating agents | Prevent multiple bromination sites |
Aminomethylation | Various methods depending on starting materials | Regional selectivity for position 4 |
Boc Protection | Basic conditions (often triethylamine), room temperature | Avoid side reactions |
Purification Methods
Following synthesis, purification methods for 4-(N-Boc-aminomethyl)-2-bromopyridine typically include column chromatography, recrystallization, or a combination of these techniques to achieve the high purity required for use in further synthetic applications. Commercial sources typically offer the compound with a minimum purity of 98% .
Chemical Reactivity Profile
Key Reaction Pathways
The reactivity of 4-(N-Boc-aminomethyl)-2-bromopyridine is predominantly defined by its functional groups. The compound participates in several important reaction types:
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Nucleophilic substitution reactions: The bromine atom can be displaced by various nucleophiles
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Suzuki-Miyaura cross-coupling reactions: The bromine position enables formation of carbon-carbon bonds
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Deprotection reactions: The Boc group can be selectively removed to reveal the free amine
Suzuki-Miyaura Cross-Coupling Mechanism
One of the most valuable synthetic applications of 4-(N-Boc-aminomethyl)-2-bromopyridine is its participation in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of the bromopyridine with boronic acids or esters to form new carbon-carbon bonds. The mechanism typically involves:
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Oxidative addition of the palladium catalyst to the C-Br bond
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Transmetalation with a boronic acid derivative
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Reductive elimination to form the coupled product
This reaction is particularly valuable because it tolerates various functional groups, allowing for diverse modifications while maintaining the Boc-protected amine intact until needed.
Deprotection Strategies
The Boc protecting group can be selectively removed to reveal the free amine, typically using acidic conditions. Common reagents include:
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Trifluoroacetic acid (TFA)
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Hydrochloric acid (HCl)
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Other strong acids
The deprotection step is often performed as a late-stage modification, after other synthetic transformations have been completed, to prevent unwanted reactions of the free amine group.
Applications in Synthetic Chemistry
Pharmaceutical Development
4-(N-Boc-aminomethyl)-2-bromopyridine serves as an important intermediate in the synthesis of biologically active compounds. The pyridine scaffold is found in numerous pharmaceutical agents, and the functional groups in this specific derivative allow for strategic modifications to develop potential drug candidates. The compound's utility in pharmaceutical synthesis stems from:
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The ability to introduce diverse substituents via coupling reactions
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The protected amine functionality that can later provide a point for introducing additional structural elements
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The nitrogen atom in the pyridine ring, which can participate in hydrogen bonding with biological targets
Agrochemical Applications
The compound also finds application in the development of agrochemicals, where pyridine-based structures are common motifs in herbicides, fungicides, and other agricultural products. The ability to selectively functionalize the pyridine ring through the bromine position enables the creation of diverse chemical libraries for agricultural screening programs.
Material Science Applications
Recent research has explored the potential of pyridine derivatives, including compounds derived from 4-(N-Boc-aminomethyl)-2-bromopyridine, in materials science. The presence of the amine group, once deprotected, allows for incorporation into polymers and other functional materials with unique properties.
Recent Research Developments
Recent research has highlighted the potential of 4-(N-Boc-aminomethyl)-2-bromopyridine in medicinal chemistry and the development of functional materials. Its core pyridine structure represents a privileged scaffold found in many biologically active molecules, making it a promising building block for drug discovery.
Research applications include:
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Development of kinase inhibitors
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Creation of heterocyclic libraries for drug screening
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Synthesis of specialized ligands for metal complexation
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Preparation of functionalized materials with specific properties
Comparative Analysis with Related Compounds
4-(N-Boc-aminomethyl)-2-bromopyridine shares structural similarities with other functionalized pyridines, but has specific advantages in certain synthetic applications. A comparative analysis with the related compound N-Boc-2-Amino-6-bromopyridine shows distinct differences in reactivity and application:
Compound | Molecular Formula | Key Structural Differences | Primary Applications |
---|---|---|---|
4-(N-Boc-aminomethyl)-2-bromopyridine | C₁₁H₁₅BrN₂O₂ | Aminomethyl at position 4, Br at position 2 | Pharmaceutical syntheses, cross-coupling reactions |
N-Boc-2-Amino-6-bromopyridine | C₁₀H₁₃BrN₂O₂ | Direct amino at position 2, Br at position 6 | Different reaction profile, alternative coupling partner |
The positional differences of the functional groups lead to distinct chemical behavior and synthetic utility .
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